4,5-Dimethyl-4-hexen-3-one

Description

Structure

3D Structure

Properties

CAS No. |

17325-90-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

4,5-dimethylhex-4-en-3-one |

InChI |

InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3 |

InChI Key |

CDMNXIBTIAFPBU-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(=C(C)C)C |

Canonical SMILES |

CCC(=O)C(=C(C)C)C |

Other CAS No. |

17325-90-5 |

Synonyms |

4,5-Dimethyl-4-hexen-3-one |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Dimethyl-4-hexen-3-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4,5-Dimethyl-4-hexen-3-one, an α,β-unsaturated ketone. The information is intended for use in research and development settings.

Chemical Identity and Structure

The compound's formal IUPAC name is 4,5-dimethylhex-4-en-3-one .[1] It is characterized by a hexene backbone with a ketone functional group at the third position and methyl groups attached to the fourth and fifth carbon atoms.[2]

-

Canonical SMILES: CCC(=O)C(=C(C)C)C[5]

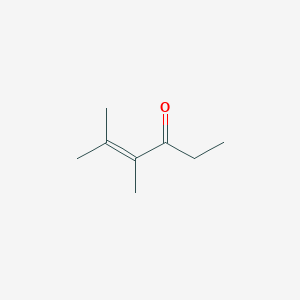

The structure of this compound is depicted below:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties is provided below. This data is essential for compound characterization and analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 17325-90-5 | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][3] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| logP (Octanol/Water Partition Coeff.) | 2.2 | [1] |

| Complexity | 139 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Findings |

| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 126, corresponding to the molecular weight. The fragmentation pattern serves as a unique identifier for the molecule.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound.[1] |

| Nuclear Magnetic Resonance (NMR) | While specific data for this isomer is not detailed in the provided results, related hexenone (B8787527) structures have been characterized using ¹³C NMR.[6] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. A prominent method involves the catalytic dehydration of a precursor alcohol.

Protocol: Catalytic Dehydration of 4-Hydroxy-3-hexanone

This method provides a pathway to form the α,β-unsaturated ketone from its corresponding hydroxy ketone precursor.

-

Objective: To synthesize this compound via dehydration.

-

Precursor: 4-hydroxy-3-hexanone.

-

Catalyst: Zeolite catalysts are often employed due to their shape-selectivity, which can suppress the formation of isomeric byproducts.[2]

-

Reaction Conditions:

-

Procedure: a. The 4-hydroxy-3-hexanone precursor is passed over the heated catalyst bed. b. The elevated temperature facilitates the elimination of a water molecule, forming the carbon-carbon double bond. c. The product stream is collected and purified, typically via distillation.

-

Expected Outcome: This process can achieve a conversion rate of the precursor greater than 90%, with selectivity for this compound exceeding 85%.[2] The catalyst's pore geometry helps minimize the formation of isomers like 2-methyl-1-penten-3-one.[2]

Chemical Reactivity and Signaling Pathways

As an α,β-unsaturated ketone, this compound possesses two primary sites for reaction: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.

Key Reaction Pathways:

-

Nucleophilic Addition: The conjugated system allows for both direct nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition or Michael addition).[2]

-

Electrophilic Addition: The alkene moiety can undergo electrophilic addition reactions.[2]

-

Base-Mediated Isomerization: The presence of acidic α-protons allows for base-catalyzed isomerization.[2]

-

Redox Chemistry: The carbonyl group and the double bond can be subjected to various reduction or oxidation reactions.[2]

The diagram below illustrates the primary sites of nucleophilic attack, a fundamental concept in understanding its reactivity.

Caption: Nucleophilic attack pathways on the enone system.

Applications in Research

While specific, large-scale applications for this particular isomer are not widely documented, α,β-unsaturated ketones are of significant interest in several fields:

-

Organic Synthesis: They serve as crucial building blocks for synthesizing more complex molecules and heterocyclic compounds.[2][7]

-

Flavor and Fragrance: Structurally similar hexenone derivatives are known to be potent aroma chemicals, often used to create savory and spicy notes.[2]

This compound is intended for research and development purposes only and should be handled in a controlled laboratory environment according to the safety data sheet.[2]

References

- 1. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|C8H14O|RUO [benchchem.com]

- 3. 4-Hexen-3-one, 4,5-dimethyl- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]

- 6. 4-HEXEN-3-ONE(2497-21-4) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dimethyl-4-hexen-3-one, a versatile α,β-unsaturated ketone. This document consolidates critical data including its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and chemical reactivity. Detailed experimental protocols and safety information are also included to support its application in research and development.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C8H14O.[1] Its structure features a hexene backbone with a ketone functional group at the third position and methyl groups at the fourth and fifth positions.[1] This conjugated enone system is responsible for its characteristic reactivity and makes it a valuable intermediate in various organic syntheses.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 164-166 °C (at 750 Torr) | [3] |

| Density | 0.872 g/cm³ (at 13 °C) | [3] |

| Melting Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one | [2] |

| CAS Number | 17325-90-5 | [1][2] |

| InChI Key | CDMNXIBTIAFPBU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCC(=O)C(=C(C)C)C | [2] |

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure. The ¹H NMR spectrum would show characteristic signals for the ethyl group protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group), as well as distinct singlets for the two methyl groups attached to the double bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | Stretch | ~1670-1690 |

| C=C (alkene) | Stretch | ~1620-1640 |

| C-H (sp³) | Stretch | ~2850-3000 |

Note: The conjugation of the double bond with the carbonyl group typically lowers the C=O stretching frequency compared to a saturated ketone.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.[1][5] The fragmentation pattern provides further structural information, with common fragmentation pathways for α,β-unsaturated ketones including α-cleavage and McLafferty rearrangements.

Synthesis and Reactivity

Synthesis

A primary method for the synthesis of this compound is the catalytic dehydration of 4-hydroxy-3-hexanone.[1] This process involves the elimination of a water molecule to form the carbon-carbon double bond in conjugation with the carbonyl group.

Experimental Protocol: Catalytic Dehydration of 4-hydroxy-3-hexanone

Objective: To synthesize this compound from 4-hydroxy-3-hexanone.

Materials:

-

4-hydroxy-3-hexanone

-

Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂)

-

Inert gas (e.g., Nitrogen)

-

Fixed-bed reactor system

-

Condensation and collection apparatus

-

Analytical equipment (GC-MS, NMR) for product verification

Procedure:

-

Catalyst Packing: The solid acid catalyst is packed into the fixed-bed reactor.

-

System Purge: The reactor system is purged with an inert gas.

-

Reaction Conditions: 4-hydroxy-3-hexanone is vaporized and passed through the heated catalyst bed. Optimal reaction temperatures are typically between 250-350°C, with a liquid mass airspeed of 1–10 h⁻¹.[1]

-

Product Collection: The product stream exiting the reactor is cooled and condensed.

-

Purification: The collected organic layer is separated and purified, typically by distillation, to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound via catalytic dehydration.

Chemical Reactivity

The conjugated system of this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-5).[1] The nature of the nucleophile determines the course of the reaction, leading to either 1,2-addition (at the carbonyl carbon) or 1,4-addition (Michael addition at the β-carbon).

Signaling Pathway of Reactivity:

Caption: Nucleophilic attack pathways on this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally similar α,β-unsaturated ketones, such as 4-hexen-3-one, indicates that these compounds should be handled with care. They are generally considered flammable liquids and may cause skin and eye irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via catalytic dehydration and its predictable reactivity at the conjugated enone system make it a useful building block in organic synthesis. This guide provides foundational data and protocols to support further research and application of this compound in various scientific and industrial fields. Researchers should always consult available safety information and adhere to good laboratory practices when working with this chemical.

References

- 1. This compound|C8H14O|RUO [benchchem.com]

- 2. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 17325-90-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hexen-3-one, 4,5-dimethyl- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

Spectroscopic Profile of 4,5-Dimethyl-4-hexen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4,5-Dimethyl-4-hexen-3-one (CAS No: 17325-90-5). The document presents available mass spectrometry and infrared spectroscopy data in a structured format, alongside detailed experimental protocols for key analytical techniques. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data in public databases, predicted NMR values are provided based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

Molecular Formula: C₈H₁₄O Molecular Weight: 126.1962 g/mol [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 126 | 25 | [M]⁺ (Molecular Ion) |

| 97 | 80 | [M - C₂H₅]⁺ |

| 69 | 100 | [M - C₄H₇O]⁺ or [C₅H₉]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

Data extracted from the NIST Mass Spectrometry Data Center electron ionization spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³ hybridized carbons) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1640 | Medium | C=C stretch (alkene) |

Data interpreted from the vapor phase IR spectrum available on SpectraBase.[2]

Table 3: Predicted ¹H NMR Spectral Data

No experimental ¹H NMR data was found in publicly available spectral databases. The following are predicted chemical shifts, multiplicities, and coupling constants based on the molecular structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Quartet (q) | 2H | -C(=O)-CH₂ -CH₃ |

| ~1.8 | Singlet (s) | 3H | =C(CH₃ )-C(=O)- |

| ~1.7 | Singlet (s) | 3H | =C(CH₃ )-CH(CH₃)₂ |

| ~2.4 | Septet (sept) | 1H | -CH (CH₃)₂ |

| ~1.1 | Doublet (d) | 6H | -CH(CH₃ )₂ |

| ~1.0 | Triplet (t) | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data

No experimental ¹³C NMR data was found in publicly available spectral databases. The following are predicted chemical shifts.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~200 | C=O (Ketone) |

| ~155 | C =C(CH₃)₂ |

| ~130 | (CH₃)C =C |

| ~35 | -C H₂-CH₃ |

| ~30 | -C H(CH₃)₂ |

| ~20 | =C(C H₃)₂ |

| ~15 | =C(C H₃)- |

| ~8 | -CH₂-C H₃ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Vapor Phase): A small amount of the liquid sample is injected into a heated gas cell. The vaporized sample fills the cell, which is then placed in the IR beam.

-

Data Acquisition: The infrared radiation is passed through the sample, and the absorbance is measured as a function of wavenumber (cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

4,5-Dimethyl-4-hexen-3-one CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-4-hexen-3-one, detailing its chemical properties, synthesis, and spectroscopic characterization. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in scientific literature, this guide also explores the well-established reactivity and biological significance of the α,β-unsaturated ketone moiety, which is central to its chemical nature.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a hexene backbone with a ketone functional group at the third position and methyl substituents at the fourth and fifth positions.[1] Its α,β-unsaturated ketone structure is a key feature, influencing its reactivity.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 17325-90-5 | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [3] |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one | [3] |

| Synonyms | 4-Hexen-3-one, 4,5-dimethyl- | [1][3] |

| Spectral Data | GC-MS and Vapor Phase IR spectra available | [3][4] |

Synthesis and Experimental Protocols

The synthesis of α,β-unsaturated ketones like this compound can be achieved through various organic chemistry methodologies. While specific, detailed protocols for this exact isomer are not widely published, a general approach involves base-catalyzed reactions or multi-step pathways involving selective functionalization.[1] A representative synthetic route is outlined below.

Experimental Protocol: Synthesis via Aldol (B89426) Condensation and Dehydration

This protocol is a generalized representation for the synthesis of α,β-unsaturated ketones and may be adapted for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate ketone and aldehyde precursors in a suitable solvent such as ethanol.

-

Base Addition: Slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) to the mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the aldol condensation reaction by thin-layer chromatography (TLC). The reaction may be gently heated to promote completion.

-

Dehydration: Upon completion of the condensation, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to facilitate the dehydration of the β-hydroxy ketone intermediate to the α,β-unsaturated ketone.

-

Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or distillation.

Caption: General synthesis workflow for α,β-unsaturated ketones.

Reactivity and Biological Significance of the α,β-Unsaturated Ketone Moiety

While specific signaling pathways involving this compound are not well-defined in the literature, the α,β-unsaturated ketone functional group is a well-known pharmacophore with significant biological implications.[5][6]

The reactivity of this moiety is dominated by its electrophilic nature at both the carbonyl carbon and the β-carbon. This allows for Michael addition (1,4-conjugate addition) of nucleophiles, a key reaction in many biological processes.[1] This reactivity is the basis for the cytotoxic and therapeutic effects of many compounds containing this functional group.[5]

Mechanism of Action:

α,β-Unsaturated ketones can act as Michael acceptors, reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[6] This covalent modification can lead to the inhibition of enzymes and transcription factors, disrupting cellular signaling pathways. This mechanism is implicated in the anticancer and antimicrobial activities of various natural and synthetic α,β-unsaturated ketones.[5][7]

Caption: General reactivity and biological implications of α,β-unsaturated ketones.

Potential Therapeutic Relevance:

The class of α,β-unsaturated carbonyl compounds has been investigated for various therapeutic applications:

-

Anticancer Agents: Many compounds with this moiety exhibit cytotoxic effects against cancer cells by affecting mitochondrial function or through other mechanisms.[5][8]

-

Antimicrobial Activity: The reactivity of the enone system is thought to be responsible for the antimicrobial properties observed in some related compounds.[9]

-

Drug Development: The tunable reactivity of the α,β-unsaturated carbonyl system makes it an interesting scaffold for drug design, though its potential for off-target effects due to its reactivity must be carefully considered.[6]

References

- 1. This compound|C8H14O|RUO [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-dimethyl-4-hexen-3-one (CAS No: 17325-90-5).[1][2] This α,β-unsaturated ketone is a valuable intermediate in organic synthesis and holds potential for applications in flavor and fragrance chemistry.[1] This document outlines a viable synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Synthesis Methodology

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the precursor alcohol, 4-hydroxy-4,5-dimethyl-3-hexanone, via a Grignard reaction. The subsequent step is the acid-catalyzed dehydration of this alcohol to yield the target α,β-unsaturated ketone.

Logical Relationship: Two-Step Synthesis Pathway

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-4,5-dimethyl-3-hexanone via Grignard Reaction

This protocol describes the synthesis of the precursor tertiary alcohol from 3-pentanone and sec-butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-hydroxy-4,5-dimethyl-3-hexanone.

Step 2: Synthesis of this compound via Acid-Catalyzed Dehydration

This protocol outlines the dehydration of the precursor alcohol to the target enone.

Materials:

-

4-Hydroxy-4,5-dimethyl-3-hexanone

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 4-hydroxy-4,5-dimethyl-3-hexanone in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and collect the water that azeotropically distills off.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [2] |

| CAS Number | 17325-90-5 | [1][2] |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one | [2] |

| Boiling Point | 172.7 ± 9.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.428 (Predicted) | [3] |

| LogP | 1.99 (Predicted) | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126, consistent with its molecular formula.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 126 | (Not specified) | [M]⁺ |

| 97 | (Not specified) | [M - C₂H₅]⁺ |

| 69 | (Not specified) | [M - C₄H₇O]⁺ |

| 41 | (Not specified) | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the α,β-unsaturated ketone functionality.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| ~1670-1690 | C=O (Ketone) |

| ~1620-1640 | C=C (Alkene) |

| ~2850-3000 | C-H (Alkyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Ethyl group: A quartet for the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons.[1]

-

Methyl groups on the double bond: Two singlets or closely spaced multiplets for the two methyl groups.

-

Methyl group at C5: A doublet for the methyl protons.

-

Proton at C5: A multiplet for the methine proton.

¹³C NMR (Predicted):

-

Carbonyl carbon (C=O): A signal in the downfield region (~190-210 ppm).

-

Olefinic carbons (C=C): Two signals in the range of ~120-150 ppm.

-

Aliphatic carbons: Signals corresponding to the ethyl and methyl carbons in the upfield region.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

References

Reactivity of the α,β-unsaturated ketone in 4,5-Dimethyl-4-hexen-3-one

An In-depth Technical Guide to the Reactivity of the α,β-Unsaturated Ketone in 4,5-Dimethyl-4-hexen-3-one

Abstract

This compound is an α,β-unsaturated ketone, a class of compounds characterized by a conjugated system that dictates their chemical reactivity. This technical guide provides a comprehensive analysis of the reactivity of this specific enone, focusing on the influence of its electronic structure and steric hindrance on reaction outcomes. We will delve into the primary modes of nucleophilic attack—1,2-addition versus 1,4-conjugate addition (Michael reaction)—and explore the factors governing the regioselectivity of these transformations. Detailed experimental protocols for key reactions, quantitative data for related compounds, and the potential implications of this reactivity profile in the context of drug development are presented. This document is intended for researchers, scientists, and professionals in organic synthesis and medicinal chemistry.

Introduction and Structural Features

This compound, with the molecular formula C₈H₁₄O, possesses a core α,β-unsaturated ketone functional group.[1] This conjugated system, comprising a carbonyl group and a carbon-carbon double bond, is the primary determinant of the molecule's chemical behavior.[2] The IUPAC name for this compound is 4,5-dimethylhex-4-en-3-one, and its CAS registry number is 17325-90-5.[3][4]

The key structural features influencing its reactivity are:

-

Conjugated Pi System : The delocalization of pi-electrons across the O=C–C=C system creates two primary electrophilic sites susceptible to nucleophilic attack.

-

Steric Hindrance : The presence of two methyl groups on the double bond (at C-4 and C-5) introduces significant steric bulk. This hindrance plays a crucial role in modulating the accessibility of the electrophilic sites, often influencing the regiochemical outcome of reactions.

While specific applications for this particular isomer are not widely published, structurally similar α,β-unsaturated ketones are valuable intermediates in organic synthesis and are recognized for their biological activities, including use as flavoring agents and potential antimicrobial agents.[1][5]

Regioselectivity of Nucleophilic Attack: 1,2- vs. 1,4-Addition

The conjugated nature of this compound offers two electrophilic centers for nucleophilic attack: the carbonyl carbon (C-3) and the β-carbon (C-5).[1] This leads to two competing reaction pathways: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition, also known as the Michael addition.[6][7]

-

1,2-Addition : The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is typical for "hard" nucleophiles, such as Grignard reagents and organolithiums, under kinetic control.

-

1,4-Addition (Conjugate Addition) : The nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic through resonance.[8] This pathway is favored by "soft" nucleophiles like amines, thiols, and organocuprates (Gilman reagents).[2][9] The initial product is an enolate, which is then protonated to yield the saturated ketone.[6]

The steric hindrance from the methyl groups at C-4 and C-5 in this compound is expected to disfavor direct attack at the adjacent carbonyl carbon (C-3), making the 1,4-addition pathway more favorable for a wider range of nucleophiles compared to less substituted enones.

Caption: Logical flow of competing 1,2- and 1,4-nucleophilic addition pathways.

Key Reactions and Methodologies

Michael Addition with Heteroatom Nucleophiles

The addition of heteroatom nucleophiles, particularly amines (aza-Michael) and thiols (thia-Michael), to α,β-unsaturated ketones is a cornerstone of synthetic chemistry.[10] These reactions are typically highly efficient and proceed under mild conditions.

Experimental Protocol: Thia-Michael Addition of Thiophenol

This protocol is adapted from a general procedure for the addition of thiols to enones and is applicable to this compound.[10]

-

Reagents and Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or THF.

-

Addition of Nucleophile : Add thiophenol (1.1 eq) to the solution.

-

Catalysis (Optional) : While the reaction can proceed without a catalyst, a mild base like triethylamine (B128534) (0.1 eq) can be added to accelerate the reaction.

-

Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting enone is consumed.

-

Workup and Purification : Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the β-thio ketone.

Caption: A typical experimental workflow for a base-catalyzed Michael addition.

Michael Addition with Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a powerful synthetic tool.[10] Stabilized carbanions, such as enolates derived from 1,3-dicarbonyl compounds (e.g., diethyl malonate), are effective nucleophiles for this transformation.[10][11]

Quantitative Data Summary for Michael Additions to 4-Hexen-3-one (B1236432)

| Nucleophile (Michael Donor) | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | ~53-55% | [10] |

| Nitromethane | K₂CO₃ / TEBA | Nitromethane | 20°C | ~60% | [10] |

| Thiophenol | None | Neat | 30°C | High | [10] |

Note: This data pertains to 4-hexen-3-one and serves as a qualitative guide. TEBA: Triethylbenzylammonium chloride.

Reactivity in Drug Development and Biological Systems

The α,β-unsaturated ketone moiety is a well-known "Michael acceptor" and is found in numerous biologically active compounds. This functional group can act as a covalent modifier by reacting with nucleophilic residues in proteins, most notably the thiol group of cysteine.[12] This irreversible reaction can lead to the inhibition of enzyme activity, a strategy employed in the design of targeted covalent inhibitors in drug discovery.[12]

While no specific signaling pathway has been characterized for this compound, its enone structure suggests a potential to interact with biological systems through this mechanism. For instance, α,β-unsaturated ketones are known to inhibit enzymes like urease through a Michael-like addition of a cysteine residue from the enzyme's active site to the enone's double bond.[5]

Caption: General pathway for enzyme inactivation by a Michael acceptor.

Conclusion

The reactivity of this compound is dominated by the chemistry of its α,β-unsaturated ketone system. The interplay between the electronic properties of the conjugated system and the significant steric hindrance provided by the C-4 and C-5 methyl groups governs the regioselectivity of nucleophilic additions. The β-carbon (C-5) is the preferred site of attack for a wide range of soft nucleophiles via the 1,4-conjugate (Michael) addition pathway, a reaction of great utility in organic synthesis. This inherent reactivity also marks the compound as a potential covalent modifier in biological systems, a feature of significant interest in drug development. Further quantitative studies on this specific molecule would be beneficial to fully elucidate the impact of its unique substitution pattern on its reaction kinetics and biological activity.

References

- 1. This compound|C8H14O|RUO [benchchem.com]

- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hexen-3-one, 4,5-dimethyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 7. forums.studentdoctor.net [forums.studentdoctor.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Ch21: Michael reaction [chem.ucalgary.ca]

- 12. benchchem.com [benchchem.com]

Potential Research Applications of 4,5-Dimethyl-4-hexen-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-4-hexen-3-one is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] While extensive research on this specific molecule is nascent, its structural features, particularly the reactive enone moiety, position it as a compound of significant interest for a variety of research applications, ranging from synthetic chemistry to drug discovery. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on its prospective applications in the pharmaceutical and life sciences sectors.

The α,β-unsaturated ketone functional group is a well-established pharmacophore, known for its ability to act as a Michael acceptor. This reactivity allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This mechanism is the basis for the biological activity of numerous natural products and synthetic drugs.[3] Although detailed biological studies on this compound are limited, it has been identified as a component of plant extracts with antimicrobial properties and as a potential biomarker in cancer research, suggesting a rich field for future investigation.[4][5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 17325-90-5[1][2] |

| Molecular Formula | C₈H₁₄O[1][2] |

| Molecular Weight | 126.20 g/mol [2] |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one[2] |

| LogP | 2.2[2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Description |

| Mass Spectrometry | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 126. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C=O (ketone) and C=C (alkene) stretching vibrations of the α,β-unsaturated system. |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging established methodologies for the synthesis of α,β-unsaturated ketones.

Catalytic Dehydration of 4-Hydroxy-4,5-dimethyl-3-hexanone

A plausible and industrially relevant method involves the catalytic dehydration of the corresponding β-hydroxy ketone, 4-hydroxy-4,5-dimethyl-3-hexanone. This elimination reaction forms the conjugated double bond.

Experimental Protocol: General Procedure for Catalytic Dehydration

-

Objective: To synthesize this compound from 4-hydroxy-4,5-dimethyl-3-hexanone.

-

Materials:

-

4-hydroxy-4,5-dimethyl-3-hexanone

-

Solid acid catalyst (e.g., WO₃/ZrO₂-SiO₂, Amberlyst® 15)

-

Inert solvent (e.g., toluene)

-

Inert gas (e.g., Nitrogen)

-

-

Apparatus:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

The β-hydroxy ketone and a catalytic amount of the solid acid catalyst are suspended in the inert solvent in the round-bottom flask.

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

-

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement of a tertiary propargyl alcohol, such as 3,4-dimethyl-1-hexyn-3-ol, provides another route to α,β-unsaturated ketones.[1][7]

Experimental Protocol: Formic Acid Rearrangement of 3,4-Dimethyl-1-hexyn-3-ol [8]

-

Objective: To synthesize a mixture of α,β- and β,γ-unsaturated ketones, including a precursor to this compound, from 3,4-dimethyl-1-hexyn-3-ol.

-

Materials:

-

3,4-dimethyl-1-hexyn-3-ol

-

80% Formic acid

-

-

Apparatus:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

3,4-Dimethyl-1-hexyn-3-ol is refluxed with 80% formic acid for approximately 1.5 hours.[8]

-

The reaction mixture is cooled and then subjected to distillation.[8]

-

The collected fractions containing the ketone products are further purified. The major products are typically a mixture of 3,4-dimethyl-3-hexen-2-one and 3,4-dimethyl-4-hexen-2-one.[8] Further isomerization might be necessary to obtain the desired this compound.

-

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation of a suitable olefin precursor, such as 4,5-dimethyl-1-hexen-3-ol, could yield the target ketone. This method involves the palladium-catalyzed oxidation of an alkene to a ketone.[9][10]

Experimental Protocol: General Procedure for Wacker-Tsuji Oxidation [9][10]

-

Objective: To synthesize this compound from a suitable olefinic precursor.

-

Materials:

-

Olefin precursor (e.g., 4,5-dimethyl-1-hexen-3-ol)

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

-

Solvent (e.g., Dimethylformamide (DMF)/water mixture)

-

Oxygen source (e.g., pure oxygen balloon or air)

-

-

Procedure:

-

A mixture of PdCl₂ and CuCl in a DMF/water solvent system is prepared in a reaction flask.

-

The flask is purged with oxygen.

-

The olefin substrate is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating under an oxygen atmosphere.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification of the crude product.

-

Potential Research Applications

The reactivity of the α,β-unsaturated ketone moiety is the primary driver for the potential research applications of this compound, particularly in the realm of drug discovery and development.

Antimicrobial Activity

α,β-Unsaturated ketones are known to exhibit antimicrobial properties, and this compound has been identified in plant extracts with documented antimicrobial activity.[4] The proposed mechanism of action involves the covalent modification of essential microbial enzymes or proteins through Michael addition, leading to the disruption of cellular processes.

Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution) [11]

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic microbes.

-

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Resazurin or other viability indicator (optional)

-

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in the growth medium in a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

Positive (microorganism with no compound) and negative (medium only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity and Anticancer Potential

The electrophilic nature of α,β-unsaturated ketones makes them candidates for anticancer drug development.[12] They can induce cytotoxicity in cancer cells by targeting proteins involved in cell proliferation and survival. This compound has been identified as a potential biomarker for breast cancer in mouse urine, suggesting a possible link to cancer biology that warrants further investigation.[5][6]

Experimental Protocol: General Cytotoxicity Assay (MTT Assay) [3][13]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

-

Materials:

-

This compound

-

Cancer cell line(s) and a non-cancerous control cell line

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT solution is added to each well and incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

-

The solubilization solution is added to dissolve the formazan crystals.[3]

-

The absorbance is measured at approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

-

Modulation of Signaling Pathways

The electrophilic nature of α,β-unsaturated ketones enables them to modulate cellular signaling pathways through covalent modification of key regulatory proteins. A prominent example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

NRF2 Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for ubiquitination and subsequent proteasomal degradation.[12][14] Electrophiles, such as α,β-unsaturated ketones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and cytoprotective proteins.[12][14][15][16]

Conclusion

This compound represents a promising, yet underexplored, molecule with considerable potential for research and development. Its α,β-unsaturated ketone core provides a reactive handle for covalent interactions, suggesting a range of possible biological activities. While specific data on the pure compound remains scarce, the information available for structurally related compounds and the broader class of enones provides a strong rationale for further investigation into its antimicrobial, cytotoxic, and signaling-modulatory properties. The synthetic pathways and experimental protocols outlined in this guide offer a foundation for researchers to synthesize and evaluate this compound, paving the way for the discovery of novel therapeutic agents and research tools.

References

- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 2. dojindo.com [dojindo.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity-assays | Sigma-Aldrich [sigmaaldrich.com]

- 6. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchmap.jp [researchmap.jp]

- 14. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

4,5-Dimethyl-4-hexen-3-one safety, handling, and MSDS information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4,5-Dimethyl-4-hexen-3-one (CAS No. 17325-90-5). The information is intended to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H14O.[1][2][3] It is characterized by a hexene chain with a ketone functional group at the 3-position and methyl substituents at the 4- and 5-positions.[3]

| Property | Value | Source |

| Molecular Weight | 126.20 g/mol | [1] |

| Molecular Formula | C8H14O | [1][2][3] |

| CAS Number | 17325-90-5 | [1][2][4] |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.32180 | [2] |

| Polar Surface Area (PSA) | 17.07 Ų | [2] |

Hazard Identification and Safety Information

While a specific, comprehensive safety data sheet for this compound is not widely published, data for structurally similar α,β-unsaturated ketones, such as 4-Hexen-3-one, indicate that this class of compounds should be handled with care. The following hazards are likely associated with this compound.

GHS Hazard Statements for Structurally Similar Compounds:

-

H226: Flammable liquid and vapor.[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

| Hazard Class | Category |

| Flammable liquids | 3 |

| Acute toxicity, oral | 4 |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2 |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 |

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[6] No smoking.[6] Keep container tightly closed.[6] Ground/bond container and receiving equipment.[6] Use explosion-proof electrical/ventilating/lighting equipment.[6] Use only non-sparking tools.[6] Take precautionary measures against static discharge.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink or smoke when using this product.[6] Wear protective gloves/protective clothing/eye protection/face protection.[5][6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6] Use only outdoors or in a well-ventilated area.[6]

-

Response: If on skin (or hair): Take off immediately all contaminated clothing.[5][6] Rinse skin with water/shower.[5][6] If skin irritation occurs: Get medical advice/attention.[6] If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists: Get medical advice/attention.[6] If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[6] Rinse mouth.[6] In case of fire: Use CO2, dry chemical, or foam for extinction.[6]

-

Storage: Store in a well-ventilated place.[5][6] Keep container tightly closed.[6] Keep cool.[5][6] Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5][6]

Experimental Protocols: Safe Handling Workflow

The following is a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This workflow is based on standard practices for handling flammable and hazardous chemicals.

1. Preparation and Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[6]

-

Use explosion-proof electrical and lighting equipment.[6]

-

Remove all sources of ignition from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]

2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

3. Chemical Handling:

-

Ground and bond containers when transferring the chemical to prevent static discharge.[6]

-

Use only non-sparking tools.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.[6]

-

Keep the container tightly closed when not in use.[6]

4. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Keep containers tightly closed in a designated flammables storage cabinet.[5][6]

5. Spill and Emergency Procedures:

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

-

Large Spills: Evacuate the area and contact emergency services.

-

Fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[5] Do not use a direct stream of water.

6. Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.[5][6]

-

Do not pour down the drain.

-

Contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.

Visualization of Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

- 1. 4,5-Dimethyl-4-hexene-3-one | C8H14O | CID 519408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound|C8H14O|RUO [benchchem.com]

- 4. 4-Hexen-3-one, 4,5-dimethyl- [webbook.nist.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

The Discovery, Natural Occurrence, and Biological Significance of Hexenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenone (B8787527) derivatives, a class of organic compounds characterized by a six-membered ring containing a ketone and a carbon-carbon double bond, are of significant interest in the fields of medicinal chemistry and natural product research. These compounds are found in a diverse range of natural sources, from fungi and plants to marine organisms, and exhibit a wide array of biological activities. Their potential as scaffolds for the development of new therapeutics has spurred extensive research into their discovery, synthesis, and mechanisms of action. This technical guide provides a comprehensive overview of the natural occurrence of hexenone derivatives, methods for their isolation and characterization, their biological activities with a focus on anticancer and antimicrobial properties, and the signaling pathways they modulate.

Natural Occurrence of Hexenone Derivatives

Hexenone derivatives are biosynthesized by a variety of organisms, where they often play roles in defense or communication.

Fungal Metabolites

Endophytic and soil-dwelling fungi are prolific producers of structurally diverse hexenone derivatives. For instance, several oxygenated cyclohexenone derivatives have been isolated from xylariaceous endophytic fungi.[1][2] One such compound is (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, which has been identified from Amphirosellinia nigrospora JS-1675.[3] The fungus Lasiodiplodia theobromae has been found to produce 4,5-dihydroxy-3-methyl-cyclohex-2-enone.[4][5] Additionally, a strain of Streptomyces coelicoflavus isolated from mangrove soil was found to produce 5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enone.[6][7]

Plant-Derived Compounds

In plants, hexenone derivatives are often components of "green leaf volatiles" (GLVs), which are released upon tissue damage and play a role in plant defense signaling.[1][8][9] These C6 compounds, including various hexenals and hexenols that can be precursors to or exist in equilibrium with hexenone structures, are synthesized via the oxylipin pathway.[8] A well-known example of a plant-derived hexenone is carvone, a monoterpene found in the essential oils of spearmint and caraway.[10][11][12][13][14] Zeylenone, a polyoxygenated cyclohexene (B86901) compound with anti-tumor activity, is isolated from Uvaria grandiflora.[15][16]

Marine and Bacterial Sources

The marine environment is a rich source of unique bioactive compounds, including hexenone derivatives.[7][17][18][19][20] Marine bacteria, in particular, produce a vast array of secondary metabolites to survive in competitive environments.[7] For example, chromanone A, a chromone (B188151) derivative with a hexenone-like moiety, has been isolated from a marine-derived fungus.[7] Actinomycetes, a group of bacteria abundant in both terrestrial and marine environments, are also known producers of diverse secondary metabolites, some of which may include hexenone structures.[21][22][23][24][25]

Isolation and Characterization

The isolation and structural elucidation of hexenone derivatives from natural sources involve a series of chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation and Purification of a Fungal Hexenone Derivative

This protocol provides a general workflow for the isolation of a hexenone derivative from a fungal culture, based on common methodologies.[1][26][27]

-

Fungal Cultivation and Extraction:

-

Culture the fungal strain (e.g., Streptomyces coelicoflavus BC 01) in a suitable liquid medium (e.g., yeast extract-malt extract-glucose broth) under submerged fermentation for an appropriate period to allow for the production of secondary metabolites.[6][7]

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) twice.[21] The mycelium can also be extracted separately with methanol (B129727) or ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[21]

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column packed with an appropriate non-polar solvent (e.g., n-hexane or chloroform).[1][6][7]

-

Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the dried sample onto the column.

-

Elute the column with a gradient of increasing solvent polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:9 chloroform:methanol).[21]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TTC).[1][21]

-

-

Sephadex LH-20 Chromatography:

-

Pool fractions containing the compound of interest based on TLC analysis.

-

Apply the pooled fractions to a Sephadex LH-20 column, which separates compounds based on size and polarity, using a solvent such as methanol for elution.[28]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[1]

-

Use a gradient of acetonitrile (B52724) in water (often with 0.1% formic acid or TFA) as the mobile phase.[1]

-

Monitor the elution with a UV detector at a wavelength where the compound absorbs and collect the pure compound.

-

-

Structural Elucidation

The structure of the purified hexenone derivative is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS).[5][29][30] The fragmentation pattern can reveal structural motifs.[5][29][30] Common fragmentation pathways for cyclic ketones include alpha-cleavage and McLafferty rearrangements.[5][30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[8][10][31][32] 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms within the molecule.[23]

-

Infrared (IR) Spectroscopy: Identifies the presence of functional groups.[33][34][35] A strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the C=O stretch of the ketone, with the exact position indicating the degree of conjugation.[33][34] The C=C bond of the enone system typically shows an absorption band around 1600-1650 cm⁻¹.[35]

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: The sample should be as pure as possible and free of solid impurities. Filter the sample solution through a small plug of cotton wool in a Pasteur pipette to remove any particulate matter.[8][31]

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample.[10] Common solvents include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: For ¹H NMR, a concentration of 1-10 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a higher concentration is preferable.[9]

-

NMR Tube: Use a clean, dry NMR tube and ensure the sample height is approximately 4-5 cm.[9][31]

Biological Activities and Therapeutic Potential

Hexenone derivatives have been reported to possess a wide range of biological activities.[8][36][37]

Anticancer Activity

Many hexenone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[2][11][13][15][16][38]

Mechanisms of Action:

-

Induction of Apoptosis: Some hexenone derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[11][13][35]

-

Cell Cycle Arrest: Certain hexenone derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. For example, cyclohexene oxide CA, a derivative of zeylenone, induces G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a component of the Polycomb Repressive Complex 2 (PRC2).[15][16]

-

Enzyme Inhibition: Some hexenone derivatives act as enzyme inhibitors. For instance, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) have been identified as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[28]

Quantitative Anticancer Activity Data:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cyclohexene oxide CA | U251 (Glioblastoma) | 5.161 | [15][16] |

| Cyclohexene oxide CA | A172 (Glioblastoma) | 6.440 | [15][16] |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 (GI₅₀) | [37] |

| Lupulone (B1675512) derivative 1h | PC3 (Prostate) | ~5 | [35] |

| Lupulone derivative 1h | DU145 (Prostate) | ~7.5 | [35] |

Antimicrobial Activity

Hexenone derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][18]

Quantitative Antimicrobial Activity Data:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Staphylococcus aureus | 100 | [2][38] |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Pseudomonas aeruginosa | 100 | [2][38] |

| (4S,5S,6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Candida albicans | 200 | [2][38] |

| 5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enone | Bacteria | 12.5-75 | [6] |

| 5-amino-2-(6-(2-hydroxyethyl)-3-oxononyl)cyclohex-2-enone | Fungi | 50-125 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][26][31][39][40]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the hexenone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14][31]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][22][38]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard.[38]

-

Serial Dilution: Perform serial two-fold dilutions of the hexenone derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[22]

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling and Biosynthetic Pathways

Understanding the biosynthetic origins of hexenone derivatives and the molecular pathways through which they exert their biological effects is crucial for their development as therapeutic agents.

Biosynthesis of Carvone

Carvone is a well-studied monoterpene hexenone. Its biosynthesis proceeds from geranyl diphosphate (B83284) (GPP), the universal precursor of monoterpenes.[41]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and structural elucidation of a new cyclohexenone compound from Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rushim.ru [rushim.ru]

- 18. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and extraction of some compounds that act as antimicrobials from actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. applications.emro.who.int [applications.emro.who.int]

- 24. Isolation and Characterization of a Novel Actinomycete Isolated from Marine Sediments and Its Antibacterial Activity against Fish Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation, Examination and Characterization of Actinomycetes as a Source of Antimicrobial Agents from Libyan Soil [scirp.org]

- 26. s3.amazonaws.com [s3.amazonaws.com]

- 27. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 28. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Mass spectrometry analysis of terpene lactones in Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Sample Preparation [nmr.chem.ualberta.ca]

- 32. nmr-bio.com [nmr-bio.com]

- 33. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 34. researchgate.net [researchgate.net]

- 35. An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. organomation.com [organomation.com]

- 37. encyclopedia.pub [encyclopedia.pub]

- 38. Discovery of Anticancer Agents of Diverse Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. ijpsr.com [ijpsr.com]

- 41. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 4,5-Dimethyl-4-hexen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4,5-dimethyl-4-hexen-3-one, detailing their chemical and physical properties, synthesis, separation, and potential biological activities. This document serves as a critical resource for professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction to this compound and its Stereoisomers

This compound (CAS No: 17325-90-5) is an α,β-unsaturated ketone with the molecular formula C₈H₁₄O.[1][2] Its structure, featuring a carbon-carbon double bond conjugated to a carbonyl group, gives rise to geometric isomerism. The molecule can exist as two stereoisomers: (E)-4,5-dimethyl-4-hexen-3-one and (Z)-4,5-dimethyl-4-hexen-3-one. Due to the substitution pattern at the double bond, specifically two methyl groups on one of the carbons (C-5), the molecule does not possess a chiral center, and therefore, does not have enantiomers. The focus of this guide is on the properties and differentiation of the E and Z diastereomers.

These isomers are of interest in various fields, including flavor and fragrance research, where structurally related compounds are used to create savory and spice profiles.[1] Furthermore, the α,β-unsaturated ketone moiety is a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, which is the basis for a range of biological activities.[3]

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of the substituents around the double bond in the E and Z isomers of this compound is expected to result in differences in their physical and spectroscopic properties. While specific experimental data for each pure isomer is not extensively available in the public domain, the following tables summarize the known properties of this compound (often as a mixture of isomers) and provide predicted values.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4,5-dimethylhex-4-en-3-one | [2] |

| CAS Number | 17325-90-5 | [1][2] |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| InChIKey | CDMNXIBTIAFPBU-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Method | Reference(s) |

| Kovats Retention Index (Standard non-polar) | 972 | Experimental | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.32 | Predicted | [4] |

| Topological Polar Surface Area | 17.1 Ų | Predicted | [2] |

| Boiling Point (at 760 mmHg) | 167.1 °C | Predicted | |

| Flash Point | 55.4 °C | Predicted | |

| Density | 0.87 g/cm³ | Predicted |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |